3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structural features, including a spiro junction between a pyrrolidine and an oxolane ring. The incorporation of two fluorine atoms significantly influences its chemical properties and reactivity. This compound is classified under spirocyclic compounds, which are characterized by their distinct geometric configurations and potential applications in various fields, particularly in medicinal chemistry and material science.
The synthesis of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane typically involves cyclization reactions that form the spirocyclic structure. One common approach is the reaction of a suitable pyrrolidine derivative with an oxolane precursor. This process often requires strong bases or acids to facilitate cyclization under optimized conditions to ensure high yield and purity.
A notable method for synthesizing difluoroalkylated derivatives involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This method utilizes a tandem radical addition and dearomatizing cyclization process, leading to efficient product formation with potential for further functionalization . Advanced purification techniques such as chromatography are commonly employed to isolate the desired compound at high purity levels.
The molecular structure of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane features a spiro junction that connects two rings: a pyrrolidine and an oxolane. The presence of two fluorine atoms at the 3-position contributes to its unique reactivity and stability.
Key molecular data include:
3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions. The compound's spirocyclic structure contributes to its stability and resistance to metabolic degradation, making it a valuable candidate in drug design and development.
Key chemical properties include:
3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane has several applications in scientific research:
The compound's distinct properties make it an important subject of study for potential applications in pharmaceuticals and advanced materials science.
Azaspiro[4.5]decane derivatives exhibit systematic structural variations based on heteroatom placement and substitution patterns. The parent system consists of two fused rings: a cyclohexane moiety connected via a spiro carbon to a heterocyclic ring containing at least one nitrogen atom. The compound 3,3-difluoro-1-oxa-7-azaspiro[4.5]decane (CAS 1214875-13-4) is defined by its molecular formula C₈H₁₃F₂NO (molecular weight 177.19 g/mol) and features an oxygen atom in the tetrahydropyran ring and a secondary amine at the 7-position of the azacyclic component [3]. This arrangement differs critically from isomeric structures such as 1-oxa-8-azaspiro[4.5]decane (CID 22618189, C₈H₁₅NO) where the nitrogen occupies the adjacent ring position [2]. The geminal difluoro substitution at the 3-position introduces substantial stereoelectronic modification, evidenced by the SMILES notation FC1(F)COC2(C1)CNCCC2 which specifies the spiro connection and fluorine placement [3].
Table 1: Structural Characteristics of Key Azaspiro[4.5]decane Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heteroatom Positioning |
---|---|---|---|
3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane | C₈H₁₃F₂NO | 177.19 | Oxygen: Position 1, Nitrogen: Position 7 |
1-Oxa-7-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | Oxygen: Position 1, Nitrogen: Position 7 |
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | C₈H₁₃F₂NO | 177.19 | Oxygen: Position 1, Nitrogen: Position 8 |
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride | C₉H₁₆ClF₂N | 211.68 | Nitrogen: Position 1, Fluorine: Position 8 |
The positional distinction between 7-aza and 8-aza isomers profoundly influences molecular properties and biological interactions. In 1-oxa-7-azaspiro[4.5]decane systems, the nitrogen resides within a six-membered piperidine-like ring, creating distinct hydrogen-bonding capabilities and protonation states compared to the 1-oxa-8-aza variant where nitrogen occupies a five-membered pyrrolidine ring [2] [5]. This topological difference alters the basicity of the nitrogen atom (pKa differences >2 units) and modifies the spatial orientation of the heteroatoms relative to the spiro center. For the 3,3-difluoro derivatives, the 7-aza isomer (CAS 1214875-13-4) exhibits the nitrogen atom positioned para-relationship to the spiro carbon in the heterocyclic ring, allowing greater conformational flexibility than its 8-aza counterpart (CAS 1214875-09-8) where the nitrogen is proximal to the spiro junction [3] [5] [6]. These variations significantly impact solubility profiles, as evidenced by the 7-aza derivative's increased water solubility compared to 8-aza analogues, and receptor binding affinity, particularly for targets requiring specific hydrogen-bonding vectors such as sigma receptors and enzymatic active sites [7].
Table 2: Comparative Analysis of 7-Aza versus 8-Aza Isomeric Properties
Molecular Property | 1-Oxa-7-Aza Configuration | 1-Oxa-8-Aza Configuration |
---|---|---|
Nitrogen Basicity (Predicted pKa) | Higher (Piperidine-like) | Lower (Pyrrolidine-like) |
Hydrogen-Bonding Capacity | Dual donor/acceptor geometry | Restricted acceptor geometry |
Conformational Flexibility | Increased flexibility in N-ring | Restricted flexibility at spiro center |
Representative SMILES | FC1(F)COC2(C1)CNCCC2 | FC1(F)COC2(CCNCC2)C1 |
Canonical InChIKey | BUSJWJXZLWRPIH-UHFFFAOYSA-N | TXDBSMYUFFCTNM-UHFFFAOYSA-N |
Geminal difluoro substitution at the 3-position of 1-oxa-7-azaspiro[4.5]decane introduces strategic electronic and steric modifications that enhance pharmacological utility. The high electronegativity of fluorine atoms (3.98 Pauling scale) creates a strong dipole moment perpendicular to the ring plane, significantly altering electron distribution throughout the spiro system. This polarizes adjacent bonds, particularly the C-O bond in the tetrahydropyran ring, enhancing its hydrogen-bond accepting capacity [3] [7]. The steric bulk of the difluoromethylene group (van der Waals volume ≈ 22 ų) imposes specific conformational constraints that stabilize bioactive configurations, as confirmed by collision cross-section measurements of related difluoroazaspiro compounds [7]. Crucially, fluorine substitution dramatically improves metabolic stability by blocking common oxidative degradation pathways, evidenced by enhanced microsomal stability in in vitro assays of fluorinated versus non-fluorinated azaspiro compounds. This is exemplified in tert-butyl 3,3-difluoro-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 2306277-11-0, C₁₃H₂₁F₂NO₃), where the difluoro group serves as a synthetic handle for further functionalization while maintaining scaffold integrity during synthetic transformations [4]. These attributes collectively position 3,3-difluoro-1-oxa-7-azaspiro[4.5]decane as a versatile precursor for developing targeted protein degraders (PROTACs) and enzyme inhibitors where precise control of molecular conformation and electronic properties determines bioactivity [7].
Table 3: Physicochemical Impacts of Geminal Difluoro Substitution
Property Modification | Mechanistic Basis | Pharmacological Consequence |
---|---|---|
Enhanced Metabolic Stability | Blocking of benzylic/allylic oxidation sites | Increased plasma half-life |
Altered Lipophilicity | Introduction of polar C-F bonds (logP -0.3 change) | Improved membrane permeability |
Conformational Restriction | Steric repulsion and gauche effects | Preorganization for target binding |
Electron-Withdrawing Effect | Inductive polarization of adjacent bonds | Enhanced hydrogen-bond acceptor capability |
TPSA Reduction | Shielding of polar surface area | Improved blood-brain barrier penetration |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1